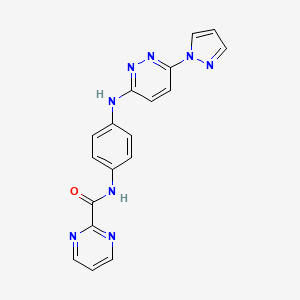

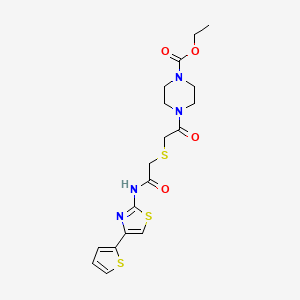

![molecular formula C17H23N7O B2488455 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448124-19-3](/img/structure/B2488455.png)

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound with a complex structure involving cyclohexene, azetidine, and triazolopyrimidine moieties. This compound belongs to a class of substances that show potential in various scientific fields due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of related triazolopyrimidine compounds often involves multicomponent reactions that can include the condensation of amino triazoles with diketones or other suitable carbonyl compounds. For example, a related synthesis involves the three-component reaction of 5-amino-1,2,3-triazole-4-carboxamide with malononitrile and cyclohexanone to prepare a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine (Gladkov et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using X-ray diffraction, NMR, and other spectroscopic methods. For instance, the structure of a novel derivative of pyrimidine was characterized by X-ray single crystal diffraction and a variety of selected spectroscopic techniques (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclizations, rearrangements, and condensations, to form a wide range of heterocyclic compounds. An example is the anomalous cyclization of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the reactivity of the triazolopyrimidine ring (Erkin & Krutikov, 2007).

Scientific Research Applications

Synthesis and Structural Modification

Research has demonstrated the utility of structural modification in the synthesis of heterocyclic compounds. For instance, the anomalous cyclization of ethyl acetoacetate derivatives has been shown to produce triazolo[1,5-a]pyrimidine derivatives, highlighting the potential for creating structurally diverse molecules through specific reactions (Erkin & Krutikov, 2007). Similarly, the synthesis of dihalogentriphenylphosphorane derivatives has been reported to yield heterocondensed pyrimidines, further illustrating the versatility of synthetic approaches in accessing new chemical entities (Wamhoff, Kroth, & Strauch, 1993).

Biological Activity Studies

Several studies have explored the potential biological activities of compounds related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and tested for their cytotoxic effects against human breast and liver carcinoma cell lines, revealing comparable inhibition effects to standard treatments (Riyadh, 2011). Additionally, new thienopyrimidine derivatives have demonstrated pronounced antimicrobial activity, indicating the potential for these compounds to be developed into effective antimicrobial agents (Bhuiyan et al., 2006).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O/c1-23-15-14(21-22-23)16(20-11-19-15)24-9-13(10-24)17(25)18-8-7-12-5-3-2-4-6-12/h5,11,13H,2-4,6-10H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNJNFTVPNIDAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CCCCC4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)